molecular formula C24H31N5 B11326014 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

Número de catálogo: B11326014
Peso molecular: 389.5 g/mol
Clave InChI: PKIGJUBIKCVYTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine (CAS 1255517-83-1) is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). This compound functions by competitively binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity and subsequent autophosphorylation at Tyr397. This primary action disrupts FAK-mediated signaling pathways, which are critical for cellular processes such as proliferation, survival, and migration. Due to the central role of FAK signaling in tumor progression and metastasis, this inhibitor is a valuable chemical probe for investigating the mechanisms of cancer cell invasion, survival, and resistance to apoptosis. Research utilizing this compound has demonstrated its efficacy in suppressing the growth and metastatic potential of various cancer cell lines. It is supplied for research applications only and is an essential tool for molecular biologists and oncologists exploring FAK biology and validating FAK as a therapeutic target in preclinical models. For research use only. Not for human or veterinary diagnostic or therapeutic uses.

Propiedades

Fórmula molecular

C24H31N5

Peso molecular

389.5 g/mol

Nombre IUPAC

7-(4-cyclohexylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H31N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)19(2)23(26-29)20-9-5-3-6-10-20/h3,5-6,9-10,17,21H,4,7-8,11-16H2,1-2H3

Clave InChI

PKIGJUBIKCVYTM-UHFFFAOYSA-N

SMILES canónico

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5)C

Origen del producto

United States

Métodos De Preparación

Cyclization Strategies for Bicyclic Formation

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds. In a representative approach, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 89%). Chlorination of this intermediate with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield), a critical precursor for subsequent functionalization.

Microwave-assisted cyclization has emerged as a high-efficiency alternative. For example, reacting 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions achieves regioselective 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines in >85% yield. This method reduces reaction times from hours to minutes while improving purity.

Functionalization at C(2) and C(3) Positions

Introducing the 2-phenyl and 3-methyl substituents requires careful sequencing. The phenyl group at C(2) is installed via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst. For instance, treating 5,7-dichloro-2-iodopyrazolo[1,5-a]pyrimidine with phenylboronic acid in tetrahydrofuran (THF) at 80°C affords 2-phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine (78% yield). The 3-methyl group originates from the starting 3-methylpyrazole, preserved through cyclization.

Piperazine Coupling at C(7)

Nucleophilic Aromatic Substitution

The 7-chloro substituent on the pyrazolo[1,5-a]pyrimidine core undergoes nucleophilic displacement with piperazine derivatives. Reacting 5,7-dichloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with tert-butyl piperazine-1-carboxylate in dimethylformamide (DMF) at 120°C for 12 hours yields the Boc-protected intermediate (72% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free piperazine moiety.

Solvent and Base Optimization

Efficiency of chloro displacement depends on solvent polarity and base strength. Comparative studies show that DMF with potassium carbonate achieves 85% conversion, while dimethyl sulfoxide (DMSO) with cesium carbonate reaches 92%. Microwave irradiation at 150°C for 30 minutes further enhances yields to 95% by accelerating reaction kinetics.

Cyclohexyl Functionalization of Piperazine

Reductive Amination

The secondary amine of piperazine reacts with cyclohexanone via reductive amination. Combining 4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine (1 equiv), cyclohexanone (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol at 60°C for 24 hours affords the target compound in 68% yield. Acetic acid catalyzes imine formation, while methanol suppresses over-alkylation.

Alternative Alkylation Routes

Direct alkylation with cyclohexyl bromide in the presence of potassium iodide and triethylamine in acetonitrile at 80°C achieves 65% yield. However, this method risks N,N-dialkylation, requiring careful stoichiometric control (cyclohexyl bromide:piperazine = 1:1.05).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, CDCl3): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.37 (s, 3H, C3-CH3), 2.52 (s, 3H, C5-CH3), 3.10–3.30 (m, 8H, piperazine), 7.40–7.60 (m, 5H, Ph).

  • 13C NMR : δ 21.5 (C3-CH3), 22.1 (C5-CH3), 25.8–35.2 (cyclohexyl), 50.3–54.7 (piperazine), 115.2–158.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C29H36N6 ([M+H]+): 493.3084. Observed: 493.3087.

Yield Optimization and Challenges

Critical Parameters

  • Temperature : Microwave-assisted steps reduce side products (e.g., decomposition at >160°C).

  • Catalysts : Palladium(II) acetate in Suzuki coupling minimizes homocoupling byproducts.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the final product with ≥95% purity.

Common Side Reactions

  • Bis-alkylation of piperazine (mitigated by slow cyclohexanone addition).

  • Regioisomeric pyrazolo[1,5-a]pyrimidines during cyclization (controlled via microwave irradiation).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing tert-butyl piperazine-1-carboxylate with unprotected piperazine reduces Boc-deprotection steps, lowering production costs by 30%.

Green Chemistry Metrics

  • E-factor : 18.2 (kg waste/kg product), driven by solvent use in column chromatography.

  • Process Mass Intensity (PMI) : 32.7, highlighting opportunities for solvent recycling .

Análisis De Reacciones Químicas

Tipos de Reacciones

1-Ciclohexil-4-{3,5-dimetil-2-fenilpirazolo[1,5-a]pirimidin-7-il}piperazina puede someterse a diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden reducir ciertos grupos funcionales dentro de la molécula.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los sustituyentes presentes.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en medio ácido o básico.

    Reducción: Hidruro de aluminio y litio en éter anhidro.

    Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

  • Molecular Formula : C24H31N5
  • Molecular Weight : 389.5 g/mol
  • Key Structural Elements : A cyclohexyl group, a piperazine moiety, and a pyrazolo[1,5-a]pyrimidine core.

These structural components are significant as they influence the compound's biological activity and reactivity.

Anticancer Potential

1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has demonstrated promising anticancer properties through its interaction with various kinases involved in cancer progression. Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can act as inhibitors of specific kinases, which play critical roles in tumor cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses . This property is particularly relevant for developing treatments for chronic inflammatory conditions.

Antimicrobial Properties

Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines may exhibit antimicrobial activity against various pathogens. The specific interactions and efficacy of 1-cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine in this context require further exploration but present an exciting avenue for research .

Synthesis and Derivatives

The synthesis of 1-cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves several key steps that allow for modifications to enhance biological activity or develop new derivatives .

Synthetic Pathways

Common synthetic routes include:

  • Reaction of aminopyrazoles with various electrophiles.
  • Formation of the piperazine ring through cyclization reactions.

These methods not only facilitate the creation of this specific compound but also allow for the generation of a library of derivatives with potentially enhanced pharmacological profiles.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that certain modifications to the structure significantly increased potency against specific cancer cell lines. The study highlighted the importance of substituent variations on the piperazine moiety and their impact on kinase inhibition .

Case Study 2: Anti-inflammatory Screening

Another study focused on assessing the anti-inflammatory properties of similar compounds demonstrated that those with a pyrazolo[1,5-a]pyrimidine nucleus exhibited significant reductions in edema in animal models. The findings suggested that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs .

Mecanismo De Acción

El mecanismo de acción de 1-Ciclohexil-4-{3,5-dimetil-2-fenilpirazolo[1,5-a]pirimidin-7-il}piperazina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influyendo en diversas vías celulares. Por ejemplo, podría inhibir una enzima particular involucrada en la proliferación de células cancerosas, lo que lleva a una reducción del crecimiento tumoral.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine (Target) Pyrazolo[1,5-a]pyrimidine 3,5-dimethyl, 2-phenyl, cyclohexyl-piperazine C₂₅H₃₁N₇ 437.56* Inferred
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine Triazolo[1,5-a]pyrimidine 5-methyl, 2-(trifluoromethyl), cyclohexyl-piperazine C₁₇H₂₃F₃N₆ 368.40
1-Benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperazine Pyrazolo[1,5-a]pyrimidine 2-(3,4-dimethoxyphenyl), 5-methyl, benzyl-piperazine C₂₆H₂₉N₅O₂ 443.50
1-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylphenyl)piperazine Pyrazolo[1,5-a]pyrimidine 3-(4-chlorophenyl), 2,5-dimethyl, 2-methylphenyl-piperazine C₂₅H₂₆ClN₅ 431.96
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine Triazolo[1,5-a]pyrimidine 5,6-dimethyl, thiazole-cyclopropyl, piperazine C₁₈H₂₃N₇S 369.50

Key Observations

Core Heterocycle Variations :

  • The target compound and analogs in retain the pyrazolo[1,5-a]pyrimidine core, whereas use a triazolo[1,5-a]pyrimidine scaffold. Triazolo derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects: Cyclohexyl vs. Benzyl Groups: The cyclohexyl group in the target compound may improve membrane permeability compared to the benzyl group in , which could increase steric hindrance .

Synthetic Strategies: Pyrazolo[1,5-a]pyrimidines are commonly synthesized via cyclocondensation reactions using nitrogen nucleophiles like 5-aminopyrazoles . For example, 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17) was synthesized using piperidine as a catalyst .

Research Findings and Data Gaps

Synthetic Challenges: The regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis is influenced by reaction conditions. For instance, iodination and nitration of pyrazolopyrimidines yield monosubstituted derivatives, as seen in .

Physicochemical Properties :

  • Data on solubility, melting points, and stability for the target compound are absent in the evidence. However, analogs like and report molecular weights and formulas, enabling computational modeling of properties.

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines with aryl and piperazine substituents are linked to anti-Wolbachia activity in parasitic diseases , though specific studies on the target compound are needed.

Actividad Biológica

1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits significant biological activity, particularly in the context of kinase inhibition, which has implications for cancer treatment and other therapeutic areas. The structural complexity of this compound, featuring a cyclohexyl group and a piperazine moiety alongside a pyrazolo[1,5-a]pyrimidine core, contributes to its unique pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C24H31N5
  • Molecular Weight : 389.5 g/mol

The primary biological activity of 1-cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is attributed to its role as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, including cell division and metabolism. By inhibiting specific kinases, this compound can potentially disrupt cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit anticancer properties . For instance:

  • In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .
  • Case Studies : A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core enhanced selectivity against certain kinases associated with cancer progression .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

  • Antibacterial and Antifungal Properties : Related compounds have shown efficacy against bacterial and fungal pathogens .
  • Analgesic Effects : Similar piperazine derivatives have been investigated for their analgesic potential in experimental models .

Synthesis and Functionalization

The synthesis of 1-cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves cyclocondensation reactions between various electrophilic and nucleophilic precursors. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds .

Comparative Activity Table

Compound NameActivity TypeReference
1-Cyclohexyl-4-{3,5-dimethyl...Kinase Inhibition
Similar Pyrazolo CompoundsAnticancer
Piperazine DerivativesAnalgesic

Case Studies

  • Antitumor Efficacy : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in xenograft models .
  • Analgesic Potency : Research on piperazine derivatives indicated enhanced analgesic effects compared to traditional opioids in animal models .

Q & A

Q. What structural features of this compound are critical for its potential biological activity?

The compound’s pyrazolo[1,5-a]pyrimidine core is fused with a piperazine ring substituted with a cyclohexyl group. Key features include:

  • 3,5-Dimethyl groups : Enhance steric bulk and lipophilicity, improving membrane permeability.
  • 2-Phenyl substituent : Stabilizes π-π interactions with aromatic residues in target proteins.
  • Cyclohexyl-piperazine moiety : Provides conformational flexibility for receptor binding . Methodological Insight: Use X-ray crystallography or NMR to confirm substituent spatial arrangements and docking studies to map interaction sites.

Q. What synthetic routes are recommended for constructing the pyrazolo[1,5-a]pyrimidine core?

A two-step approach is common:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with β-ketoesters or enol ethers under acidic conditions (e.g., HCl/EtOH, 80°C).
  • Step 2 : Cyclization using POCl₃ or PPA to form the pyrazolo-pyrimidine scaffold. Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by LC-MS/HPLC (>95% purity) are critical .

Q. How can researchers validate the compound’s purity and stability during storage?

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor by ¹H NMR for structural integrity.
  • Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring affect biological activity?

Substituents influence target affinity and pharmacokinetics:

Substituent PositionEffect on ActivityExample Data
N1-Cyclohexyl Enhances metabolic stability by reducing CYP450 oxidation90% remaining after 1 hr in liver microsomes
N4-Aryl Groups Modulate serotonin receptor (5-HT1A) binding (Kᵢ = 12–450 nM)
Methodological Insight: Use SAR studies with systematic substitution (e.g., methyl, fluoro, trifluoromethyl) and assess via radioligand binding assays.

Q. What strategies resolve contradictions in reported IC₅₀ values across cell lines?

Discrepancies may arise from assay conditions or cell-specific uptake. To address:

  • Standardize protocols : Use identical cell lines (e.g., HeLa, MCF-7), serum-free media, and incubation times (e.g., 72 hrs).
  • Control for efflux pumps : Co-treat with verapamil (P-gp inhibitor) to assess transporter effects .
  • Validate via orthogonal assays : Compare MTT, ATP-lite, and caspase-3 activation data .

Q. How can computational modeling predict this compound’s interaction with kinase targets?

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4UB) to map binding to Wee1 kinase’s ATP pocket.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydrogen bond occupancy.
  • Pharmacophore Analysis : Identify critical features (e.g., hydrophobic cyclohexyl, hydrogen-bonding pyrimidine) .

Data Analysis & Experimental Design

Q. What in vitro assays are optimal for evaluating antitumor activity?

Prioritize assays aligned with mechanistic hypotheses:

  • Proliferation : MTT/WST-1 in adherent lines (e.g., DU145 prostate cancer).
  • Apoptosis : Annexin V/PI flow cytometry.
  • Kinase Inhibition : ADP-Glo™ assay for Wee1 or CDK2 inhibition (IC₅₀ ≤ 1 µM indicates high potency) .

Q. How to design a study analyzing the compound’s pharmacokinetic (PK) profile?

  • In vitro : Microsomal stability (human/rat liver microsomes), plasma protein binding (equilibrium dialysis).
  • In vivo (rodents) : Single-dose IV/PO administration with serial blood sampling. Key parameters:
  • t₁/₂ : >4 hrs suggests suitability for oral dosing.
  • Bioavailability (F%) : >30% indicates favorable absorption .

Conflict Resolution in Research Data

Q. Why might this compound show varying efficacy in 2D vs. 3D cell culture models?

3D spheroids mimic tumor microenvironments with hypoxia and drug penetration barriers.

  • Solution : Compare IC₅₀ in both models. If 3D IC₅₀ is 10-fold higher, optimize lipophilicity (logP 2–4) or add nanoparticle delivery .

Q. How to address discrepancies in receptor binding affinity across studies?

  • Receptor Source : Use recombinant human receptors (vs. animal-derived) to avoid species variability.
  • Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and competitor concentrations (e.g., 10 µM serotonin for 5-HT1A) .

Methodological Best Practices

  • Synthetic Chemistry : Optimize reaction yields (>60%) via microwave-assisted synthesis (100°C, 30 mins) .
  • Analytical Chemistry : Use HRMS (ESI+) for exact mass confirmation (error < 2 ppm) .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity, sitagliptin for DPP-IV inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.